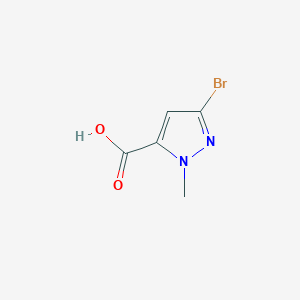
Biotin-PEG4-Azid
Übersicht
Beschreibung
Biotin-PEG4-Azide is a biotinylation tool used in click chemistry . It allows the labeling of alkynylated molecules such as DNA, oligonucleotides, and proteins with biotin via copper-catalyzed or copper-free click reaction . Biotin-labeled biomolecules can be bound to avidin or streptavidin for further purification and detection .
Synthesis Analysis
Biotin-PEG4-Azide can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also be used for immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate .Molecular Structure Analysis
The molecular formula of Biotin-PEG4-Azide is C20H36N6O6S . It features a long hydrophilic PEG4 linker that separates biotin residue from the target molecule for efficient binding with streptavidin . This linker also enhances aqueous solubility to facilitate conjugation .Chemical Reactions Analysis
Biotin-PEG4-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also react with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis
Biotin-PEG4-Azide is a solid substance . Its molecular weight is 488.6 g/mol . It should be stored at temperatures below 0°C .Wissenschaftliche Forschungsanwendungen
Biochemie: Protein-Markierung und -Detektion
Biotin-PEG4-Azid wird in der Biochemie häufig zur Markierung von Proteinen verwendet. Die Azidgruppe reagiert über eine kupferkatalysierte Click-Reaktion mit terminalen Alkinen am Zielprotein, wodurch das biotinilierte Protein mit hochaffinen Biotin-bindenden Proteinen wie Streptavidin detektiert werden kann . Diese Methode ist entscheidend für die Untersuchung von Proteininteraktionen und -funktionen.
Molekularbiologie: Nukleinsäurekonjugation
In der Molekularbiologie ermöglicht this compound die Konjugation von Biotin an Nukleinsäuren. Dies ermöglicht die Reinigung, Isolierung und detaillierte Analyse von DNA- oder RNA-Molekülen. Die starke Biotin-Streptavidin-Wechselwirkung wird in verschiedenen Assays genutzt, darunter Mobilitätsshift-Assays und Anreicherungsverfahren .
Pharmazeutische Forschung: Arzneistoff-Abgabesysteme
Forscher verwenden this compound in der pharmazeutischen Forschung, um gezielte Arzneistoff-Abgabesysteme zu entwickeln. Durch die Anheftung von Biotin an Therapeutika können Medikamente an bestimmte Zellen oder Gewebe geleitet werden, wodurch ihre Wirksamkeit gesteigert und Nebenwirkungen reduziert werden. Diese Zielgerichtetheit ist aufgrund der Affinität von Biotin für Rezeptoren auf Zelloberflächen möglich .
Diagnostik: Biomarker-Identifizierung
This compound spielt eine wichtige Rolle in der Diagnostik, indem es die Identifizierung und Quantifizierung von Biomarkern ermöglicht. Es wird verwendet, um Antikörper oder Antigene in Immunoassays zu markieren, die dann von streptavidinbeschichteten Oberflächen zur Detektion eingefangen werden. Diese Anwendung ist entscheidend für die Früherkennung von Krankheiten .
Therapeutika: Enzymimmobilisierung
In der Therapeutik wird this compound verwendet, um Enzyme auf verschiedenen Oberflächen, wie z. B. Nanopartikeln, zu immobilisieren. Diese Immobilisierung ist entscheidend für die Herstellung stabiler, bioaktiver Konjugate, die in therapeutischen Anwendungen eingesetzt werden, darunter Biosensoren und Biochips .
Landwirtschaft: Pflanzenproteinstudien
Im Bereich der Landwirtschaft wird this compound verwendet, um Pflanzenproteine zu untersuchen. Es hilft, die Expression und Interaktion von Proteinen während des Pflanzenwachstums und der Stressreaktionen zu verfolgen. Das Verständnis dieser Prozesse kann zur Entwicklung von Kulturpflanzen mit verbessertem Ertrag und Stresstoleranz führen .
Umweltwissenschaften: Schadstoffverfolgung
Schließlich wird this compound in den Umweltwissenschaften verwendet, um Schadstoffe zu markieren und zu verfolgen. Durch die Biotinylierung von interessierenden Verbindungen können Forscher ihre Bewegung und Umwandlung in der Umwelt verfolgen, was zur Untersuchung von Verschmutzungsmustern und zur Entwicklung von Sanierungsstrategien beiträgt .
Wirkmechanismus
- Biotin-PEG4-Azide contains an azide group, which can react with molecules containing terminal alkynes via a copper-catalyzed click reaction (CuAAc) .
- It can also undergo strain-promoted alkyne-azide cycloaddition reaction (SPAAC) with molecules containing DBCO or BCN groups .
- Biotin-PEG4-Azide forms a stable triazole linkage with terminal alkynes via the copper-catalyzed click reaction .
- Biotin-PEG4-Azide has a molecular weight of 615.79 Da .
- It is soluble in DMSO (dimethyl sulfoxide) .
- Its chemical reactivity involves alkynes and azide groups .
- Transport conditions are at room temperature .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Zukünftige Richtungen
Biotin-PEG4-Azide is a promising tool in the field of bioconjugation . It can be used for labeling alkyne or DBCO modified targets, and its hydrophilic PEG4 spacer increases the aqueous solubility of the molecules conjugated to the biotin . This makes it a valuable tool for future research and development in the field of biochemistry and molecular biology .
Biochemische Analyse
Biochemical Properties
Biotin-PEG4-Azide plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. The azide group in Biotin-PEG4-Azide reacts with terminal alkynes via a copper-catalyzed click reaction to produce a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for labeling proteins, DNA, and other biomolecules. Biotin-PEG4-Azide interacts with enzymes such as streptavidin, avidin, and NeutrAvidin, which have a high affinity for biotin . These interactions facilitate the detection and purification of biotin-labeled biomolecules, enabling researchers to study their properties and functions in detail.
Cellular Effects
Biotin-PEG4-Azide influences various cellular processes by enabling the selective labeling of biomolecules within cells. This compound can be used to label proteins, nucleic acids, and other cellular components, allowing researchers to track their localization, interactions, and functions. Biotin-PEG4-Azide has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the study of these processes through biotinylation and subsequent detection with streptavidin or avidin . The ability to label specific biomolecules within cells provides valuable insights into their roles in cellular function and regulation.
Molecular Mechanism
The mechanism of action of Biotin-PEG4-Azide involves its reaction with alkyne-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage, which covalently attaches the biotin moiety to the target molecule. The biotinylated molecule can then be detected and purified using streptavidin or avidin, which bind to biotin with high affinity . This mechanism allows for the specific and efficient labeling of biomolecules, enabling their study in various biochemical and cellular contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin-PEG4-Azide can change over time due to factors such as stability and degradation. Biotin-PEG4-Azide is generally stable when stored at -20°C and protected from moisture . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that Biotin-PEG4-Azide can maintain its labeling efficiency and specificity over extended periods, making it a reliable tool for biochemical research . The temporal effects of Biotin-PEG4-Azide on cellular function can also be studied through in vitro and in vivo experiments, providing insights into its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of Biotin-PEG4-Azide can vary with different dosages in animal models. Studies have shown that low to moderate doses of Biotin-PEG4-Azide can effectively label biomolecules without causing significant toxicity or adverse effects . High doses of Biotin-PEG4-Azide may lead to toxic effects, including cellular stress and disruption of normal cellular functions . It is important to carefully optimize the dosage of Biotin-PEG4-Azide in animal studies to achieve the desired labeling efficiency while minimizing potential adverse effects.
Metabolic Pathways
Biotin-PEG4-Azide is involved in metabolic pathways related to biotinylation and click chemistry. The azide group in Biotin-PEG4-Azide reacts with alkyne-containing molecules to form stable triazole linkages, which are then recognized by streptavidin or avidin . This reaction facilitates the labeling and detection of biomolecules, allowing researchers to study their metabolic pathways and interactions. Biotin-PEG4-Azide can also affect metabolic flux and metabolite levels by enabling the selective labeling and tracking of specific biomolecules within metabolic pathways .
Transport and Distribution
Biotin-PEG4-Azide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEG spacer in Biotin-PEG4-Azide enhances its solubility and reduces steric hindrance, allowing it to efficiently reach and label target biomolecules . Once inside the cell, Biotin-PEG4-Azide can be distributed to various cellular compartments, where it interacts with specific biomolecules and facilitates their detection and purification . The transport and distribution of Biotin-PEG4-Azide are crucial for its effectiveness as a labeling reagent in biochemical research.
Subcellular Localization
The subcellular localization of Biotin-PEG4-Azide is influenced by its interactions with targeting signals and post-translational modifications. Biotin-PEG4-Azide can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals that guide its localization . Once localized, Biotin-PEG4-Azide can label specific biomolecules within these compartments, providing valuable insights into their functions and interactions. The subcellular localization of Biotin-PEG4-Azide is essential for its role in studying the spatial organization and dynamics of cellular processes .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHVEYAPUNCCP-LNLFQRSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)



![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)


![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)



